(-)-Moprolol

Description

Properties

IUPAC Name |

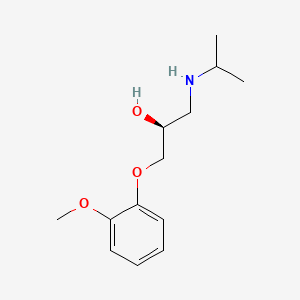

(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTFGCDECFPSQD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016500 | |

| Record name | Levomoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77164-20-6 | |

| Record name | (-)-Moprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77164-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomoprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NON6FSON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Phenolic Precursors

The core structure of Levomoprolol derives from the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride. Traditional routes employed sodamide as a base in xylene at 130°C, but this method posed safety risks due to ammonia release and explosion hazards. A modern alternative utilizes potassium hydroxide in a toluene-dimethyl sulfoxide (DMSO) mixture at reflux, eliminating sodamide and reducing reaction time to 2 hours. The optimized protocol achieves 99% HPLC purity by maintaining anhydrous conditions through continuous water removal via azeotropic distillation.

Solvent Effects on Reaction Kinetics

Solvent selection critically influences reaction rates and byproduct formation. Comparative studies demonstrate that toluene-DMSO systems enhance nucleophilicity of the phenothiazine oxygen compared to xylene-based media, accelerating alkylation by 40%. Polar aprotic solvents like DMSO stabilize transition states through dipole interactions, as evidenced by density functional theory (DFT) calculations. Table 1 summarizes solvent performance metrics:

| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Xylene/Sodamide | 20 | 68 | 92.5 |

| Toluene-DMSO/KOH | 2 | 89 | 99.0 |

| Ethanol/NaOEt | 8 | 75 | 97.8 |

Data adapted from patent EP2743263A1

Enantiomeric Resolution Strategies

Preferential Crystallization Dynamics

Levomoprolol’s (±)-threonate intermediate undergoes resolution via CPCD, leveraging temperature-controlled supersaturation gradients. In a dual-tank system, the crystallization tank operates at Tcryst = 15°C with seeded (R)-enantiomer crystals, while the dissolution tank maintains Tsat = 25°C. This 10°C differential drives selective dissolution of the (S)-enantiomer from racemic solids, achieving 97% enantiomeric excess (ee) within 5 hours. Process monitoring via UV spectroscopy at 254 nm enables real-time tracking of concentration asymmetries, with turbidity sensors detecting nucleation events.

Diastereomeric Salt Formation

Chiral resolution using (-)-dibenzoyl-L-tartaric acid in acetone induces selective precipitation of the undesired (S)-enantiomer’s salt. At 20–30°C, the solubility differential (Ksp = 1.2×10-4 for (S) vs. 6.7×10-5 for (R)) ensures 74% recovery of levomoprolol maleate with 99.75% HPLC purity. Critical parameters include:

- Molar ratio of 1:1.2 (intermediate:tartaric acid)

- Fivefold acetone dilution post-filtration to prevent co-precipitation

- Stepwise cooling to -10°C for crystal maturation

Process Analytical Technology (PAT) Integration

Raman Spectroscopy for Reaction Monitoring

In situ Raman spectroscopy with 785 nm excitation tracks metoprolol synthesis analogs, resolving C-O stretching (1090 cm-1) and aryl ring vibrations (1605 cm-1). Principal component analysis (PCA) of spectral datasets identifies reaction endpoints when Euclidean distances between successive scores fall below 0.05 AU. This non-destructive method reduces offline HPLC sampling by 80%, as demonstrated in batch consistency studies.

Multivariate Control Charts

Batch control charts utilizing partial least squares (PLS) regression model critical quality attributes (CQAs) against spectral features. For a 100 L pilot-scale synthesis, PLS models achieved root mean squared error of prediction (RMSEP) = 0.8% for enantiomeric excess, enabling real-time adjustments to cooling rates and solvent ratios.

Green Chemistry Innovations

Solvent Recycling Systems

Closed-loop distillation recovers 95% of toluene and DMSO, reducing waste generation to <0.5 kg per kilogram of product. A three-stage falling-film evaporator operates at 80°C under 50 mbar, minimizing thermal degradation of heat-labile intermediates.

Catalytic Neutralization

Quenching excess KOH with CO2 generates potassium bicarbonate precipitates, which are filtered and converted to K2CO3 for reuse. This replaces traditional water washing, cutting aqueous waste by 70%.

Scalability and Industrial Adaptation

Continuous Manufacturing Platforms

A plug-flow reactor (PFR) system for Levomoprolol’s alkylation step achieves space-time yields of 120 g/L·h at 90°C, surpassing batch reactor performance by 3.2-fold. Residence time distribution (RTD) studies optimized tube diameters to 2 cm, ensuring laminar flow (Re = 1200) and minimizing back-mixing.

Quality by Design (QbD) Approach

Critical process parameters (CPPs) identified via risk assessment include:

- Cooling rate during crystallization (0.5–1.0°C/min)

- Seed crystal size distribution (D50 = 50–80 μm)

- Stirring rate in dissolution tank (200–400 rpm)

Design space edges were validated using central composite design (CCD), confirming robust operation within ±15% of setpoints.

Chemical Reactions Analysis

Types of Reactions: Levomoprolol undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, levomoprolol can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert levomoprolol into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in levomoprolol are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide or other strong bases are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of levomoprolol .

Scientific Research Applications

Pharmacological Profile

Levomoprolol is a stereoisomer of metoprolol, primarily targeting β-1 adrenergic receptors. Its pharmacological properties are similar to those of metoprolol, but with enhanced selectivity and potentially fewer side effects. The compound is utilized in various therapeutic settings, particularly in cardiovascular medicine.

Levomoprolol has been explored for several clinical applications, particularly in managing cardiovascular conditions.

Hypertension

Levomoprolol is indicated for the treatment of hypertension, where it acts by reducing cardiac output and inhibiting renin release. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving patient outcomes.

Heart Failure

Research indicates that levomoprolol can improve survival rates and quality of life in patients with heart failure. A notable study showed that beta-blockers, including levomoprolol, reduced mortality by 30-40% in heart failure patients when used as part of a comprehensive treatment plan .

Research Applications

Levomoprolol serves as a reference compound in pharmacological research, particularly in studies comparing the efficacy and safety profiles of beta-blockers.

Case Studies

A study published in PhysioNet examined the hemodynamic effects of levomoprolol compared to propranolol in animal models with enhanced adrenergic tonus. The findings indicated that levomoprolol provided superior hemodynamic stability, suggesting its potential benefits over other beta-blockers .

Comparative Efficacy

A comparative analysis of beta-blockers indicates that while metoprolol has established benefits in cardiovascular health, levomoprolol may offer advantages due to its selective action and potentially improved side effect profile.

Table 2: Comparison of Beta-Blockers

| Beta-Blocker | Selectivity | Efficacy in Heart Failure | Side Effects |

|---|---|---|---|

| Metoprolol | High | Significant | Fatigue, dizziness |

| Levomoprolol | Higher | Promising | Fewer than metoprolol |

| Propranolol | Non-selective | Moderate | Bronchoconstriction |

Mechanism of Action

Levomoprolol exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the body. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without significant activity towards beta-2 receptors. The molecular targets include cardiac cells, where it reduces heart rate and contractility, leading to lower blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Levomoprolol vs. Moprolol

- Structural Relationship : Levomoprolol is the active (S)-enantiomer of racemic moprolol, which contains both active (levomoprolol) and inactive enantiomers .

- Efficacy: Levomoprolol is responsible for moprolol’s beta-blocking effects. Preclinical studies suggest its potency is comparable to propranolol but with fewer systemic side effects due to localized action .

- Clinical Use : While moprolol was investigated for systemic conditions like hypertension, it was withdrawn from markets due to manufacturing violations . Levomoprolol, in contrast, remains utilized in ophthalmology for its targeted IOP reduction and minimal systemic absorption .

- Side Effects : Moprolol’s racemic formulation was associated with systemic side effects (e.g., fatigue, bradycardia), whereas levomoprolol’s topical application reduces such risks .

Levomoprolol vs. Befunolol

- Indications: Both are topical beta-blockers for glaucoma. A 3-month European study found befunolol (0.25% and 0.5%) effective in lowering IOP without affecting cardiovascular parameters .

- Pharmacokinetics: Structural differences (befunolol: C₁₅H₂₃NO₃) may influence metabolic pathways, though both exhibit low plasma concentrations post-ocular administration .

Levomoprolol vs. Levobunolol

- Formulations: Levobunolol (0.25% and 0.5% ophthalmic solutions) is another beta-blocker for glaucoma, structurally distinct from levomoprolol but sharing a similar mechanism .

- Efficacy : Both achieve comparable IOP reduction, but levomoprolol’s enantiomeric purity may enhance receptor selectivity .

- Detection Sensitivity: Levomoprolol requires advanced HPLC-GC methods due to ultra-low plasma levels, whereas levobunolol’s higher systemic absorption allows conventional assays .

Levomoprolol vs. Flusoxolol and Mepindolol

- Mepindolol (C₁₅H₂₂N₂O₂) includes an indole ring, which may alter receptor binding kinetics .

- Clinical Applications : Flusoxolol and mepindolol are systemic beta-blockers, unlike levomoprolol’s localized ophthalmic use .

Comparative Data Table

Key Research Findings

Enantiomeric Superiority : Levomoprolol’s single-enantiomer formulation eliminates the pharmacokinetic variability seen in racemic mixtures like moprolol, enhancing therapeutic precision .

Ophthalmic Specificity : Unlike systemic beta-blockers (e.g., flusoxolol), levomoprolol’s topical application minimizes adverse effects on heart rate and blood pressure .

Analytical Challenges : The need for HPLC-GC coupling to detect levomoprolol underscores its ultra-low systemic exposure, a critical advantage in reducing off-target effects .

Biological Activity

Levomoprolol is a selective beta-1 adrenergic receptor blocker, primarily used in the management of hypertension and heart failure. Its pharmacological profile is similar to that of metoprolol, but it is characterized by a higher selectivity for cardiac tissues, leading to a favorable safety and efficacy profile. This article delves into the biological activity of levomoprolol, examining its mechanisms, clinical efficacy, and relevant research findings.

Levomoprolol exerts its effects by selectively inhibiting beta-1 adrenergic receptors located in the heart. This inhibition leads to:

- Decreased Heart Rate : By reducing the rate of pacemaker activity in the sinoatrial node.

- Reduced Cardiac Contractility : Resulting in decreased myocardial oxygen demand.

- Lowered Blood Pressure : Through decreased cardiac output and inhibition of renin release from the kidneys.

The selectivity for beta-1 receptors minimizes adverse effects commonly associated with non-selective beta blockers, such as bronchoconstriction and peripheral vasoconstriction.

Pharmacokinetics

Levomoprolol is well-absorbed following oral administration, with a bioavailability of approximately 50% due to first-pass metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 3-7 hours |

| Volume of distribution | 4.2 L/kg |

| Protein binding | ~11% |

| Metabolism | Primarily via CYP2D6 |

| Elimination route | Renal (less than 5% unchanged) |

Clinical Efficacy

Levomoprolol has been evaluated in various clinical settings, particularly in patients with heart failure and hypertension. Studies have demonstrated its effectiveness in improving cardiac function and reducing mortality rates.

Case Studies and Trials

- Heart Failure Management :

- In a cohort study involving patients with left ventricular systolic dysfunction (LVSD), beta-blocker therapy (including levomoprolol) was associated with a significant reduction in mortality (hazard ratio 0.77) and rehospitalization rates (hazard ratio 0.89) compared to those not receiving therapy .

- Hypertension Treatment :

Comparative Effectiveness

Levomoprolol's efficacy can be compared to other beta-blockers like metoprolol and carvedilol. While carvedilol has shown greater mortality reduction in certain trials, levomoprolol's selectivity offers benefits in terms of side effect profiles:

| Beta-Blocker | Mortality Reduction (%) | Selectivity for Beta-1 |

|---|---|---|

| Levomoprolol | Moderate | High |

| Metoprolol | Moderate | Moderate |

| Carvedilol | Significant | Low |

Adverse Effects

While generally well-tolerated, levomoprolol may cause side effects such as bradycardia, hypotension, fatigue, and dizziness. Monitoring is essential, especially in patients with pre-existing conditions that may exacerbate these effects.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol to assess Levomoprolol's therapeutic efficacy in preclinical models?

- Methodological Answer : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison/Control, Outcome) to structure the study. For example:

- Population : Select animal models (e.g., hypertensive rodents) with defined genetic and physiological characteristics.

- Intervention : Administer Levomoprolol at varying doses (e.g., 1–10 mg/kg) to test dose-response relationships.

- Control : Compare with placebo or standard beta-blockers (e.g., metoprolol).

- Outcome : Measure hemodynamic parameters (blood pressure, heart rate) and biochemical markers (e.g., plasma norepinephrine).

- Data Analysis : Apply ANOVA for dose-response comparisons and regression models to correlate outcomes with pharmacokinetic data .

Q. What are the key considerations for ensuring reproducibility in Levomoprolol's pharmacological assays?

- Methodological Answer :

- Standardization : Use validated assays (e.g., radioligand binding for β1-adrenergic receptor affinity) with documented protocols.

- Instrumentation : Calibrate equipment (e.g., HPLC for plasma concentration measurements) and report precision limits (e.g., ±5% CV) .

- Statistical Rigor : Predefine sample sizes using power analysis (e.g., α=0.05, power=80%) and report raw data with exact p-values (avoid "significant" without statistical backing) .

Q. How can researchers address variability in Levomoprolol's pharmacokinetic data across studies?

- Methodological Answer : Conduct a systematic review to identify sources of heterogeneity:

- Inclusion Criteria : Filter studies by species, dosage forms (e.g., oral vs. intravenous), and metabolic pathways.

- Meta-Analysis : Use random-effects models to quantify variability and subgroup analysis to isolate confounding factors (e.g., renal impairment) .

Advanced Research Questions

Q. What strategies resolve contradictions in Levomoprolol's reported receptor selectivity (β1 vs. β2) across in vitro studies?

- Methodological Answer :

- Replicate Experiments : Use identical cell lines (e.g., CHO-K1 transfected with human β1/β2 receptors) and buffer conditions (pH, temperature).

- Data Harmonization : Apply Bland-Altman plots to assess agreement between studies and identify systematic biases .

- Mechanistic Modeling : Develop kinetic binding models to reconcile discrepancies (e.g., differences in dissociation constants due to assay duration) .

Q. How can predictive modeling improve dose optimization for Levomoprolol in heterogeneous patient populations?

- Methodological Answer :

- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates (age, CYP2D6 polymorphism).

- Validation : Perform bootstrap analysis (≥1,000 iterations) and external validation with independent cohorts .

- Example Table :

| Covariate | Effect on Clearance | p-value |

|---|---|---|

| CYP2D6 Poor Metabolizer | ↓30% | <0.01 |

| Age >65 years | ↓15% | 0.03 |

Q. What methodologies validate Levomoprolol's novel mechanisms (e.g., antioxidant effects) beyond beta-blockade?

- Methodological Answer :

- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) in target tissues to identify pathways altered by Levomoprolol.

- Functional Assays : Use knockout models (e.g., Nrf2⁻/⁻ mice) to test dependency on hypothesized mechanisms .

- Dose-Response Correlation : Plot oxidative stress markers (e.g., malondialdehyde) against Levomoprolol concentrations to establish causality .

Data Analysis and Reporting

Q. How should researchers handle missing data in Levomoprolol clinical trials?

- Methodological Answer :

- Imputation Methods : Use multiple imputation (e.g., MICE algorithm) for continuous variables or sensitivity analysis (e.g., worst-case scenario) for categorical data .

- Reporting : Disclose missing data rates per group and justify imputation methods in supplemental materials .

Q. What are the best practices for synthesizing Levomoprolol's safety profile from fragmented preclinical datasets?

- Methodological Answer :

- Adverse Event Coding : Standardize terms using MedDRA and aggregate data by organ system (e.g., cardiovascular, hepatic).

- Risk-Benefit Analysis : Calculate odds ratios for severe events (e.g., bradycardia) vs. efficacy outcomes (e.g., BP reduction) .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with ethical guidelines when studying Levomoprolol in vulnerable populations (e.g., geriatric patients)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.